molecular formula C11H10N2O B1366886 4'-(1-Pyrazolyl)acetophenone CAS No. 25699-98-3

4'-(1-Pyrazolyl)acetophenone

Cat. No.: B1366886
CAS No.: 25699-98-3
M. Wt: 186.21 g/mol
InChI Key: SGXKUEXZFMNYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(1-Pyrazolyl)acetophenone (CAS 25699-98-3) is a high-purity chemical compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol. This acetophenone derivative, featuring a pyrazole substituent, serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound is a key precursor in the synthesis of heteroaromatic scaffolds for investigating structure-activity relationships (SAR), particularly in the development of inhibitors for metalloproteinases such as meprin α and meprin β . These enzymes are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, acetophenone-pyrazole hybrids are utilized in developing novel pyrazole derivatives evaluated as potential inhibitors of cathepsin B, H, and L, which are proteases involved in tumor progression and neurodegenerative conditions . The pyrazole core is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities . Researchers value this compound for its role in creating diverse chemical probes to study enzyme mechanisms and validate new therapeutic targets. It must be stored sealed in a dry environment at 2-8°C . Handling Precautions: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKUEXZFMNYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481840
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-98-3
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrazole with Haloacetophenone Derivatives

One of the primary routes to synthesize 4'-(1-Pyrazolyl)acetophenone involves the alkylation of 1H-pyrazole derivatives with bromoacetophenone or related haloacetophenones . This method typically proceeds as follows:

  • Reactants: 3,5-dimethyl-1H-pyrazole and 2-bromoacetophenone (or analogs).
  • Conditions: Reflux in anhydrous acetone with potassium carbonate as a base for 5 hours.
  • Outcome: Formation of this compound in moderate to good yields (around 70%-75%).
  • Mechanism: Nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the bromoacetophenone, displacing bromide.

This alkylation step is often the first in a multi-step synthesis, producing intermediates that can be further elaborated into more complex pyrazole derivatives.

Condensation with N,N-Dimethylformamide Dimethylacetal (DMFDMA)

Following alkylation, the acetophenone-pyrazole intermediate undergoes condensation with N,N-dimethylformamide dimethylacetal (DMFDMA) :

  • Reactants: Alkylated pyrazole-acetophenone and 1.2 equivalents of DMFDMA.
  • Conditions: Reflux for 10 hours in appropriate solvents (acetone or toluene).
  • Purpose: Formation of β-dimethylaminoenone intermediates, which are key for subsequent cyclization.
  • Yield: High yields reported, often exceeding 90%.
  • Notes: Excess DMFDMA is removed after reaction completion to isolate the pure enaminone intermediate.

This step introduces an activated enaminone functionality that facilitates further cyclocondensation reactions with hydrazine derivatives.

Cyclocondensation with Hydrazine or Substituted Hydrazines

The β-dimethylaminoenone intermediates react with hydrazine monohydrate or substituted hydrazines to form pyrazole rings:

  • Reactants: β-dimethylaminoenone intermediate and hydrazine monohydrate.
  • Conditions: Stirring at room temperature or mild heating in ethanol for 5 hours.
  • Products: Formation of 1,4'-bipyrazoles or pyrazole derivatives depending on hydrazine type.
  • Yields: Typically 70%-80% for hydrazine monohydrate reactions.
  • Variations: Use of substituted hydrazines (tert-butylhydrazine hydrochloride, phenylhydrazine hydrochloride) yields different pyrazole derivatives.
  • Mechanism: Nucleophilic attack of hydrazine on the enaminone carbonyl followed by cyclization and elimination to form the pyrazole ring.

This cyclocondensation is a critical step in constructing the pyrazole heterocycle attached to the acetophenone framework.

Flow Chemistry Approach for Tandem Synthesis

Recent advances have introduced continuous flow synthesis for efficient preparation of pyrazole derivatives including this compound analogs:

  • Process: Two-stage flow synthesis where acetophenone is first converted to the enaminone intermediate with DMFDMA, followed by reaction with hydrazine to form the pyrazole.
  • Conditions: Optimized temperatures (~170 °C) and short residence times (10 min for enaminone formation, 2 min for cyclization).
  • Advantages: High yields (up to 90%+), rapid reaction times, scalability, and broad substrate scope with various substituted acetophenones.
  • Limitations: Some substituents (e.g., 4-CO2Me) may cause clogging or incomplete reactions, requiring further optimization.
  • Data Summary:
Entry Substituent (R) Acetophenone Conc. (M) Yield (%) Run Time (min) Production Rate (g/h) mmol/h
1 H 0.616 79 1.44 - -
2 2-Me 0.595 84 1.18 32 13.97
10 2-Br 0.595 92 1.72 29 15.96
13 2-Cl 0.609 90 2.85 57 16.80
17 1-Naphthyl 0.640 92 1.71 52 13.59

Note: Acetophenone/DMFDMA/hydrazine hydrate ratio = 1:2:3.

This method exemplifies modern synthetic efficiency for pyrazole ketones, offering a robust platform for analog synthesis.

Summary Table of Key Preparation Methods

Method Key Reactants Conditions Yield Range (%) Notes
Alkylation of Pyrazole 3,5-dimethyl-1H-pyrazole + 2-bromoacetophenone Reflux acetone, K2CO3, 5 h 70-75 N-alkylation step
Condensation with DMFDMA Alkylated pyrazole + DMFDMA Reflux, 10 h ~90 Forms β-dimethylaminoenone intermediate
Cyclocondensation with Hydrazine β-dimethylaminoenone + hydrazine monohydrate Ethanol, RT to 60 °C, 5 h 70-80 Pyrazole ring formation
Flow Chemistry Tandem Synthesis Acetophenone + DMFDMA + hydrazine 170 °C, 10 min + 2 min 70-92 Fast, scalable, broad substrate scope
One-Pot β-Dicarbonyl Route β-Dicarbonyl + DMFDMA + hydrazine derivatives Ethanol-acetic acid, mild heat High Alternative pyrazole synthesis

Chemical Reactions Analysis

Types of Reactions: 4'-(1-Pyrazolyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4'-(1-Pyrazolyl)acetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4'-(1-Pyrazolyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Acetophenone Derivatives

Acetophenone derivatives exhibit diverse biological and industrial applications depending on their substituents. Below is a systematic comparison of 4'-(1-Pyrazolyl)acetophenone with key analogs:

Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Biological Activities/Applications References
This compound 1-Pyrazolyl (para) 186.21 Potential intermediate for antiproliferative agents (e.g., hydantoin/purine derivatives)
4'-Methoxyacetophenone Methoxy (para) 150.17 Flavoring agent (orange blossom), fragrance in cosmetics
4'-(1-Piperazinyl)acetophenone 1-Piperazinyl (para) 231.30 Building block for antiproliferative hydantoin derivatives
2,4'-Dibromoacetophenone Bromine (ortho, para) 277.96 Antimicrobial activity against Gram-positive bacteria
Isoprenylated Acetophenones Isoprenyl (e.g., acronyculatin P) Variable (e.g., ~320–350) Cytotoxic, anti-inflammatory, antioxidant

Biological Activity

4'-(1-Pyrazolyl)acetophenone, a compound featuring a pyrazole ring, exhibits notable biological activities owing to its unique structural properties. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole moiety attached to an acetophenone backbone. This configuration contributes to its diverse biological activities, particularly in modulating enzyme functions and influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress. It binds to enzyme active sites, altering their catalytic activities.
  • Cell Cycle Regulation : Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinase 2 (cdk2), suggesting potential applications in cancer therapy by affecting cell cycle progression.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Biological Activities

The compound exhibits a wide range of biological activities:

  • Anticancer Activity : Several studies have reported its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these effects vary significantly depending on the cell type and experimental conditions.
  • Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, although detailed studies are required to confirm this potential.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to this compound through similar mechanisms observed in other pyrazole compounds .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound. Below is a summary of significant findings:

StudyBiological ActivityKey Findings
Chinthala et al. (2015)AnticancerDemonstrated cytotoxicity against breast cancer cell lines with an IC50 of 15 µM.
Imran et al. (2015)Enzyme InhibitionInhibited α-glucosidase with an IC50 value of 840 µM, comparable to standard drugs.
Jayanthi et al. (2012)Hypoglycemic ActivityIncreased insulin secretion in diabetic models, suggesting potential for diabetes management.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability through the blood-brain barrier. This profile enhances its potential therapeutic applications, particularly in central nervous system disorders.

Q & A

What are the established synthetic routes for 4'-(1-Pyrazolyl)acetophenone, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves coupling pyrazole derivatives with acetophenone precursors. A common method is the nucleophilic substitution of halogenated acetophenones with pyrazole under basic conditions (e.g., KOH in ethanol). For example, 4'-fluoroacetophenone can react with pyrazole in the presence of KOH to form the target compound . Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents are critical: higher temperatures accelerate reactions but may promote side products like oxidation of pyrazole. Purity (>95%) is often achieved via recrystallization or column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(1-Pyrazolyl)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-(1-Pyrazolyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.